Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride
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Overview
Description
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a tetrahydropyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature conditions to achieve the desired tetrahydropyridine structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives with higher oxidation states.
Reduction: It can be further reduced to form fully saturated piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can have different functional groups attached to the ring system .
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A structurally similar compound with a tetrahydropyridine ring system.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Another derivative with a similar structure but different substituents.
1,3-Dimethyl-3,4,5,6-tetrahydro-2-oxohexahydropyrimidine: A related compound with a different ring system.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups on the tetrahydropyridine ring.
Properties
CAS No. |
6672-58-8 |
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Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
1,5-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3;1H |
InChI Key |
NZCUTXGXXPTHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCN(C1)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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